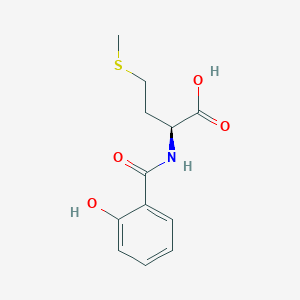

N-(2-Hydroxybenzoyl)-L-methionine

Description

Structure

3D Structure

Properties

CAS No. |

65055-24-5 |

|---|---|

Molecular Formula |

C12H15NO4S |

Molecular Weight |

269.32 g/mol |

IUPAC Name |

(2S)-2-[(2-hydroxybenzoyl)amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C12H15NO4S/c1-18-7-6-9(12(16)17)13-11(15)8-4-2-3-5-10(8)14/h2-5,9,14H,6-7H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1 |

InChI Key |

IXHPTNYDCBKMMN-VIFPVBQESA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1O |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Hydroxybenzoyl L Methionine

Amide Bond Formation Strategies

The central challenge in synthesizing N-(2-Hydroxybenzoyl)-L-methionine lies in the efficient formation of an amide bond between the carboxylic acid of salicylic (B10762653) acid and the amino group of L-methionine. Several established methods in peptide chemistry can be adapted for this purpose.

Carbodiimide-Mediated Coupling Approaches

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used reagents for facilitating amide bond formation. These reagents activate the carboxylic acid group of a protected salicylic acid derivative, making it susceptible to nucleophilic attack by the amino group of L-methionine. The reaction proceeds through a highly reactive O-acylisourea intermediate.

To minimize the risk of racemization at the chiral center of L-methionine and to suppress the formation of N-acylurea byproducts, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is almost always included in the reaction mixture. peptide.comumich.edu These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to causing racemization during the subsequent reaction with the amine. umich.eduresearchgate.net The choice between HOBt and HOAt can influence reaction speed and efficiency, with HOAt often being reported as a more effective additive for reducing racemization and accelerating the coupling process. researchgate.net

A typical procedure would involve the dissolution of the protected salicylic acid and L-methionine in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), followed by the addition of the carbodiimide (B86325) and the racemization suppressant.

Activated Ester and Anhydride (B1165640) Methods

An alternative to in situ activation with carbodiimides is the use of pre-formed activated esters of salicylic acid. N-hydroxysuccinimide (NHS) esters are a common choice due to their relative stability and reactivity towards amines under mild conditions. luxembourg-bio.comresearchgate.net The synthesis of the NHS ester of a protected salicylic acid would be the initial step, typically achieved by reacting the protected salicylic acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC. luxembourg-bio.com This activated ester can then be isolated and subsequently reacted with L-methionine in a separate step to form the desired amide bond.

Another approach involves the use of acyl chlorides. For instance, O-acetylsalicyloyl chloride, which is commercially available, can be directly reacted with L-methionine. sigmaaldrich.com This method, a variation of the Schotten-Baumann reaction, is often carried out in a two-phase system or in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net The use of an acyl chloride is a very direct method for N-acylation, but care must be taken to control the reaction conditions to avoid side reactions and racemization. nii.ac.jp

Mixed anhydrides, formed by reacting the protected salicylic acid with a chloroformate, represent another class of activated derivatives that can be employed for the acylation of L-methionine.

Peptide Coupling Reagent Applications

Modern peptide synthesis frequently employs phosphonium (B103445) and aminium/uronium salt-based coupling reagents, which offer high efficiency and rapid reaction times. Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are prominent examples. numberanalytics.comresearchgate.net

These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), convert the protected salicylic acid into a highly reactive activated species (often an OBt or OAt ester) in situ. This activated intermediate then rapidly reacts with L-methionine. researchgate.netsigmaaldrich.com HATU, in particular, is noted for its high coupling efficiency and its ability to suppress racemization, making it a suitable candidate for the synthesis of N-(2-Hydroxybenzoyl)-L-methionine. sigmaaldrich.com

| Coupling Reagent Class | Example(s) | Additive(s) | Key Features |

| Carbodiimides | DCC, EDC | HOBt, HOAt | Widely used, cost-effective; requires additives to suppress racemization. peptide.comumich.edu |

| Activated Esters | NHS esters, Acyl chlorides | None required for coupling step | Isolable intermediates; acyl chlorides are highly reactive. luxembourg-bio.comsigmaaldrich.com |

| Phosphonium/Uronium Salts | PyBOP, HBTU, HATU | Base (e.g., DIPEA) | High efficiency, fast reactions; HATU is particularly effective at suppressing racemization. researchgate.netsigmaaldrich.com |

Protective Group Chemistry in Targeted Synthesis

The phenolic hydroxyl group of salicylic acid is nucleophilic and can compete with the amino group of L-methionine during the amide bond formation, leading to the formation of ester byproducts. To ensure the regioselective formation of the amide bond, the hydroxyl group of salicylic acid must be protected.

A common and effective protecting group for this purpose is the acetyl group. sigmaaldrich.com Salicylic acid can be readily converted to 2-acetoxybenzoic acid (aspirin). This protected derivative can then be used in the coupling reactions described above. The acetyl group is stable under the typically neutral or mildly basic conditions of many coupling reactions.

Following the successful N-acylation of L-methionine with O-acetylsalicylic acid, the acetyl group must be removed to yield the final product. This deprotection needs to be selective, leaving the newly formed amide bond intact. Mild basic hydrolysis, for example, using a carefully controlled amount of a base like sodium hydroxide (B78521) or a milder base such as 1,1,3,3-tetramethylguanidine, can be employed for the deacetylation of the phenolic ester. nih.gov Alternatively, enzymatic deprotection could be considered for maximum selectivity under mild conditions.

Optimization of Reaction Parameters and Yield for N-Acylation

The yield of N-(2-Hydroxybenzoyl)-L-methionine is highly dependent on the optimization of several reaction parameters. Drawing parallels from the synthesis of N-acetyl-L-methionine, maintaining the pH of the reaction mixture between 6.5 and 10 is crucial, particularly when using methods like the Schotten-Baumann reaction with an acyl chloride or anhydride in an aqueous/organic solvent mixture. nih.govgoogle.com This pH range helps to keep the amino group of L-methionine sufficiently nucleophilic while minimizing side reactions.

The reaction temperature also plays a significant role. For the N-acetylation of L-methionine, temperatures between 20°C and 60°C have been shown to provide high yields of the optically pure product. nih.govgoogle.com Lower temperatures are generally favored to reduce the risk of racemization.

The choice of solvent is critical for ensuring that all reactants remain in solution. Aprotic polar solvents such as DMF, N-methylpyrrolidone (NMP), and DCM are commonly used for peptide coupling reactions. luxembourg-bio.com For reactions involving aqueous phases, the efficiency of mixing becomes important.

The stoichiometry of the reactants, including the coupling agent and any additives, must be carefully controlled. An excess of the coupling reagent can sometimes lead to side reactions. For instance, when using HBTU or HATU, an excess of the reagent can lead to the guanidinylation of the free amino group. researchgate.net

Stereochemical Control and Retention of L-Methionine Chirality

Preserving the stereochemical integrity of the α-carbon of L-methionine is of utmost importance during the synthesis. Racemization can occur during the activation of the carboxylic acid, proceeding through a planar oxazolone (B7731731) intermediate. peptide.com

Several strategies are employed to mitigate this risk:

Use of Additives: As mentioned previously, the addition of HOBt or, more effectively, HOAt is a standard practice in carbodiimide-mediated couplings to suppress racemization. peptide.comresearchgate.net

Choice of Coupling Reagent: Modern coupling reagents like HATU are specifically designed to minimize racemization. sigmaaldrich.com

Reaction Conditions: Performing the coupling reaction at low temperatures (e.g., 0°C) can significantly reduce the rate of racemization.

Avoidance of Strong Bases: The use of strong bases can promote the formation of the oxazolone intermediate. Non-nucleophilic, sterically hindered bases like DIPEA are preferred.

Analysis of Chiral Purity: After the synthesis, the enantiomeric purity of the final product should be verified. This can be achieved using chiral high-performance liquid chromatography (HPLC) or by forming a diastereomeric derivative with a chiral reagent and analyzing the mixture by standard HPLC or NMR spectroscopy. researchgate.neted.ac.uk

| Parameter | Recommended Condition | Rationale |

| pH | 6.5 - 10 | Maintains nucleophilicity of the amine while minimizing side reactions. nih.govgoogle.com |

| Temperature | 0°C to room temperature | Reduces the rate of racemization. peptide.com |

| Solvent | Aprotic polar solvents (DMF, DCM) | Ensures solubility of reactants. luxembourg-bio.com |

| Additives | HOBt, HOAt | Suppresses racemization by forming more stable active esters. peptide.comresearchgate.net |

| Chiral Analysis | Chiral HPLC | Verifies the retention of the L-configuration. researchgate.neted.ac.uk |

Spectroscopic and Structural Characterization of N 2 Hydroxybenzoyl L Methionine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of an organic compound by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Spectral Analysis and Resonances Assignment

In a hypothetical ¹H NMR spectrum of N-(2-Hydroxybenzoyl)-L-methionine, specific proton signals would be expected. The aromatic protons of the 2-hydroxybenzoyl group would appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The phenolic hydroxyl proton would likely be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

The protons of the L-methionine portion would include the α-proton adjacent to the amide nitrogen, the β- and γ-methylene protons, and the S-methyl protons. The α-proton would be a multiplet, coupled to the adjacent β-protons. The S-methyl group would appear as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for N-(2-Hydroxybenzoyl)-L-methionine

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenolic OH | Variable (broad singlet) | s (br) |

| Aromatic Protons | 6.5 - 8.0 | m |

| Amide NH | Variable (broad singlet) | s (br) |

| α-CH | ~4.5 - 5.0 | m |

| β-CH₂ | ~2.0 - 2.5 | m |

| γ-CH₂ | ~2.5 - 2.8 | t |

| S-CH₃ | ~2.1 | s |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis and Assignments

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbons of the amide and carboxylic acid groups would be the most downfield signals. The aromatic carbons would resonate in the 110-160 ppm range. The aliphatic carbons of the methionine residue would appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for N-(2-Hydroxybenzoyl)-L-methionine

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxyl C=O | 170 - 175 |

| Amide C=O | 165 - 170 |

| Aromatic C-OH | 155 - 160 |

| Aromatic C (other) | 115 - 135 |

| α-C | 50 - 55 |

| β-C | 30 - 35 |

| γ-C | 28 - 33 |

| S-CH₃ | 15 - 20 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, for instance, between the α-CH and the β-CH₂ protons of the methionine moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This would be crucial for confirming the connection between the 2-hydroxybenzoyl group and the methionine nitrogen via the amide bond, by observing a correlation between the amide NH proton and the benzoyl carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Vibrational Mode Assignments for Amide, Carboxyl, Hydroxyl, and Thioether Functional Groups

The IR spectrum of N-(2-Hydroxybenzoyl)-L-methionine would be expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Frequencies for N-(2-Hydroxybenzoyl)-L-methionine

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Carboxylic O-H | Stretching | 2500 - 3300 (very broad) |

| N-H (Amide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1570 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-S (Thioether) | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The presence of the 2-hydroxybenzoyl group, a chromophore, would dominate the UV-Vis spectrum of N-(2-Hydroxybenzoyl)-L-methionine. The spectrum would be expected to show absorption maxima characteristic of the substituted benzene (B151609) ring. The position and intensity of these bands can be influenced by the solvent polarity and pH due to the presence of the phenolic hydroxyl and carboxylic acid groups. The methionine portion of the molecule does not significantly absorb in the standard UV-Vis range (200-800 nm).

Electronic Transitions and Chromophoric Analysis of the 2-Hydroxybenzoyl Moiety

The electronic absorption characteristics of N-(2-Hydroxybenzoyl)-L-methionine in the ultraviolet-visible (UV-Vis) region are primarily dictated by the 2-hydroxybenzoyl moiety, which acts as the principal chromophore. The methionine part of the molecule does not exhibit significant absorption in the typical UV-Vis range of 200-800 nm. The UV spectrum of L-methionine itself shows high absorption starting at 190 nm, which rapidly decreases and becomes negligible around 250 nm. mdpi.com

The 2-hydroxybenzoyl group, a derivative of salicylic (B10762653) acid, contains a benzene ring substituted with a hydroxyl (-OH) group and a carbonyl (-C=O) group from the amide linkage. This conjugated system is responsible for characteristic electronic transitions. Generally, compounds containing a 2-hydroxybenzoyl chromophore exhibit distinct absorption bands. For instance, salicylamide (B354443) in methanol (B129727) displays absorption maxima (λmax) at approximately 235 nm and 302 nm. These absorptions are attributed to π → π* transitions within the aromatic ring and the conjugated system.

The expected UV-Vis spectral data for N-(2-Hydroxybenzoyl)-L-methionine, based on analogous compounds, is summarized in the table below.

| Chromophore | Expected λmax (nm) | Transition Type | Solvent |

| 2-Hydroxybenzoyl | ~235 | π → π | Methanol/Ethanol |

| 2-Hydroxybenzoyl | ~300-305 | π → π | Methanol/Ethanol |

Table 1: Predicted UV-Vis Absorption Data for N-(2-Hydroxybenzoyl)-L-methionine

This table is predictive and based on data from analogous compounds containing the 2-hydroxybenzoyl chromophore.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of N-(2-Hydroxybenzoyl)-L-methionine. In a typical electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The exact mass of N-(2-Hydroxybenzoyl)-L-methionine (C₁₂H₁₅NO₄S) is 269.0722 g/mol .

The fragmentation of N-(2-Hydroxybenzoyl)-L-methionine under collision-induced dissociation (CID) can be predicted based on the fragmentation patterns of N-acyl amino acids and methionine-containing peptides. The primary sites for fragmentation are the amide bond and the methionine side chain.

A key fragmentation pathway would involve the cleavage of the amide bond, leading to the formation of a characteristic 2-hydroxybenzoyl cation (m/z 121). Another significant fragmentation would be the loss of the entire methionine side chain or parts of it. Methionine-containing compounds are known to undergo neutral losses of the methylthio group (CH₃S•) or the entire side chain (C₃H₇S•).

Based on the fragmentation of related compounds like N-(2-hydroxybenzoyl)glycine nist.gov and general principles of peptide fragmentation, the following table outlines the predicted major fragment ions for N-(2-Hydroxybenzoyl)-L-methionine in positive ion mode ESI-MS/MS.

| Predicted m/z | Proposed Fragment Ion | Description of Fragmentation |

| 270.0795 | [C₁₂H₁₆NO₄S]⁺ | Protonated molecular ion [M+H]⁺ |

| 252.0689 | [C₁₂H₁₄NO₃S]⁺ | Loss of water (H₂O) from the carboxylic acid group |

| 224.0739 | [C₁₁H₁₄NO₂S]⁺ | Loss of carbon monoxide (CO) from the carboxylic acid group |

| 121.0284 | [C₇H₅O₂]⁺ | Cleavage of the amide bond, forming the 2-hydroxybenzoyl cation |

| 103.0401 | [C₅H₉NO₂]⁺ | Methionine immonium ion, following loss of the 2-hydroxybenzoyl group and CO |

Table 2: Predicted Mass Spectrometry Fragmentation Data for N-(2-Hydroxybenzoyl)-L-methionine

This table presents predicted m/z values for the major fragments based on the fragmentation patterns of similar molecules.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

As of the current literature survey, no published X-ray crystal structure is available for N-(2-Hydroxybenzoyl)-L-methionine. Therefore, a definitive description of its solid-state molecular architecture, including bond lengths, bond angles, and intermolecular interactions, cannot be provided.

However, based on the crystal structures of related N-acyl amino acids, such as N,N-phthaloyl-glycine researchgate.net, and L-alanine researchgate.net, some general features of the solid-state packing can be anticipated. It is expected that the molecule would exhibit extensive hydrogen bonding. The carboxylic acid group of the methionine moiety is a strong hydrogen bond donor and acceptor. The phenolic hydroxyl group and the amide group of the 2-hydroxybenzoyl moiety also provide sites for hydrogen bonding.

Coordination Chemistry and Metal Complexation Studies of N 2 Hydroxybenzoyl L Methionine

Ligand Properties of N-(2-Hydroxybenzoyl)-L-methionine

The coordination behavior of N-(2-Hydroxybenzoyl)-L-methionine is dictated by the presence of several functional groups that can act as Lewis bases, donating electron pairs to a metal center.

N-(2-Hydroxybenzoyl)-L-methionine possesses four potential coordination sites: the phenolic hydroxyl oxygen, the imine (azomethine) nitrogen, the carboxylate oxygen, and the thioether sulfur of the methionine residue. Spectroscopic studies of the free ligand and its metal complexes provide evidence for the involvement of these sites in coordination.

Infrared (FTIR) spectroscopy is a key tool in identifying the coordination modes. The free Schiff base ligand exhibits characteristic vibrational bands that shift upon complexation, indicating the participation of the corresponding functional groups in bonding with the metal ion. For instance, the stretching vibration of the phenolic -OH group, typically observed at a certain frequency in the free ligand, often disappears or shifts upon deprotonation and coordination to a metal ion. Similarly, the C=N stretching frequency of the azomethine group is expected to shift, confirming the involvement of the imine nitrogen in chelation. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO-) are also sensitive to coordination, and changes in their positions and separation can provide insight into the coordination mode of the carboxylate. The involvement of the thioether sulfur can be more subtle to detect by FTIR but can be inferred from changes in other spectral features or confirmed by other techniques like X-ray crystallography.

In studies of metal complexes with the Schiff base derived from salicylaldehyde (B1680747) and methionine, it has been concluded that the ligand can act in a tetradentate fashion, coordinating through the phenolic oxygen, azomethine nitrogen, carboxylate oxygen, and the sulfur atom. scirp.org

The presence of multiple donor atoms in a flexible chain allows N-(2-Hydroxybenzoyl)-L-methionine to act as a multidentate ligand, forming stable chelate rings with metal ions. The denticity of the ligand, which is the number of donor atoms that bind to a single metal center, can vary depending on the nature of the metal ion, the reaction conditions, and the steric requirements of the system.

Based on the identified coordination sites, N-(2-Hydroxybenzoyl)-L-methionine can exhibit variable denticity. It can act as a bidentate, tridentate, or tetradentate ligand.

Bidentate Coordination: The ligand could coordinate through the phenolic oxygen and the azomethine nitrogen, forming a stable six-membered chelate ring. Another possibility for bidentate coordination is through the amino acid backbone, involving the carboxylate oxygen and the azomethine nitrogen, which would form a five-membered chelate ring.

Tridentate Coordination: A common coordination mode for similar Schiff base-amino acid ligands is tridentate, involving the phenolic oxygen, azomethine nitrogen, and one of the carboxylate oxygens. This would result in the formation of fused five- and six-membered chelate rings, which is a thermodynamically favorable arrangement.

Tetradentate Coordination: In some cases, all four potential donor sites (phenolic oxygen, azomethine nitrogen, carboxylate oxygen, and thioether sulfur) can coordinate to a single metal center, particularly with metal ions that can accommodate higher coordination numbers. Research on Co(III), Mn(II), and La(III) complexes with the Schiff base from salicylaldehyde and methionine suggests that the ligand acts as a tetradentate molecule. scirp.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(2-Hydroxybenzoyl)-L-methionine typically involves the reaction of the pre-synthesized Schiff base with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Mononuclear complexes are those in which a single metal ion is coordinated by one or more ligand molecules. The synthesis of such complexes with N-(2-Hydroxybenzoyl)-L-methionine has been reported.

For example, Co(III), Mn(II), and La(III) complexes have been synthesized and characterized. scirp.org Elemental analysis of these complexes suggests the formation of complexes with the general empirical formulas Co(C12H13SNO3), [Mn(C12H13SNO3)], and La(C12H13SNO3)(H2O). scirp.org

Table 1: Characterization Data for Selected Mononuclear Complexes of N-(2-Hydroxybenzoyl)-L-methionine

| Complex | Suggested Geometry | Magnetic Moment (B.M.) | Key UV-Vis Bands (nm) |

| Co(C12H13SNO3) | Tetrahedral | - | Characteristic absorption bands for Co(III) |

| [Mn(C12H13SNO3)] | Square Planar | - | Characteristic absorption bands for Mn(II) |

| La(C12H13SNO3)(H2O) | Square Planar | - | Characteristic absorption bands for La(III) |

Data sourced from Islam et al. (2018). scirp.org

The geometry of these complexes has been proposed based on UV-visible spectroscopy and magnetic susceptibility measurements. The La(III) and Mn(II) complexes are suggested to have a square planar geometry, while the Co(III) complex is proposed to be tetrahedral. scirp.org X-ray powder diffraction studies have shown that the manganese and cobalt complexes are crystalline, whereas the lanthanum complex is amorphous. scirp.org

While detailed studies on polynuclear and supramolecular assemblies of N-(2-Hydroxybenzoyl)-L-methionine are not extensively reported in the literature, the versatile nature of the ligand suggests the potential for the formation of such structures. Polynuclear complexes, containing two or more metal centers bridged by ligands, could be formed if the carboxylate group or the phenolic oxygen atom of the ligand coordinates to a second metal center.

Supramolecular assemblies are larger, well-defined structures held together by non-covalent interactions such as hydrogen bonding, π-π stacking, or van der Waals forces. The presence of aromatic rings and functional groups capable of hydrogen bonding in the N-(2-Hydroxybenzoyl)-L-methionine ligand and its complexes could facilitate the formation of such extended networks. For instance, hydrogen bonding between the coordinated water molecules (in hydrated complexes) and the carboxylate or phenolic oxygen atoms of adjacent complex units could lead to the formation of one-, two-, or three-dimensional supramolecular architectures.

The diverse array of potential coordination sites in N-(2-Hydroxybenzoyl)-L-methionine allows for complexation with a wide range of metal ions, including both transition metals and main group metals.

Transition Metal Interactions: Transition metals, with their partially filled d-orbitals, are known to form stable complexes with Schiff base ligands. The interaction of N-(2-Hydroxybenzoyl)-L-methionine with first-row transition metals such as manganese and cobalt has been demonstrated. scirp.org The nature of the metal-ligand bonding in these complexes will have a significant electronic component, and the geometry of the resulting complexes is often dictated by the d-electron configuration of the metal ion.

Main Group Metal Interactions: Main group metals can also form stable complexes with this ligand. The synthesis of a lanthanum(III) complex, a member of the lanthanide series which are often considered with main group metals in this context, has been reported. scirp.org The bonding in these complexes is predominantly electrostatic in nature. The larger ionic radii of main group metals can lead to higher coordination numbers and different geometries compared to transition metal complexes.

The study of these interactions provides valuable insights into the fundamental coordination chemistry of this versatile ligand and opens avenues for the design of new metal-organic materials with potentially interesting properties and applications.

Elucidation of Coordination Modes and Geometries in Metal Complexes

The coordination behavior of N-(2-Hydroxybenzoyl)-L-methionine with various metal ions is primarily dictated by the nature of the metal ion, the pH of the medium, and the stoichiometry of the reaction. As a potentially tridentate or bidentate ligand, it can form stable chelate rings, leading to the formation of mononuclear or polynuclear complexes.

Spectroscopic methods are instrumental in elucidating the nature of the metal-ligand bonding in complexes of N-(2-Hydroxybenzoyl)-L-methionine.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide valuable information about the coordination environment of the metal ion. The ligand itself exhibits absorption bands in the UV region corresponding to π→π* and n→π* transitions of the aromatic ring and the carbonyl group. Upon complexation, shifts in the position and intensity of these bands are observed, indicating the involvement of the ligand in metal bonding. For instance, in copper(II) complexes, d-d transitions are often observed in the visible region, and their energy and intensity are indicative of the coordination geometry, which can range from distorted octahedral to square planar. The UV-Vis spectra of salicylidene-amino acid complexes, which are structurally related, show absorption bands between 250-400 nm, suggesting the prevalence of the enolic form of the ligand in various solvents researchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor atoms of the ligand involved in coordination. Key vibrational bands of N-(2-Hydroxybenzoyl)-L-methionine, such as those for the phenolic -OH, amide N-H and C=O, and carboxylate C=O groups, are monitored for shifts upon complexation. A broad band corresponding to the phenolic -OH group in the free ligand typically disappears or shifts to a lower frequency upon deprotonation and coordination to the metal ion. The stretching vibration of the amide C=O may shift to a lower wavenumber, indicating its participation in chelation. Similarly, the asymmetric and symmetric stretching vibrations of the carboxylate group are sensitive to the coordination mode. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds, further confirming complex formation nih.gov. In related Schiff base complexes derived from salicylaldehyde and amino acids, the IR spectra have been used to confirm the coordination of the metal ions through the phenolic oxygen and azomethine nitrogen atoms aristonpubs.com.

Paramagnetic NMR and Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions like Cu(II), Mn(II), or Fe(III), Paramagnetic NMR and EPR spectroscopies are particularly informative. EPR spectroscopy of Cu(II) complexes can provide detailed information about the coordination geometry and the nature of the metal-ligand bonds. The g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) obtained from the EPR spectra can distinguish between different geometries, such as square planar, tetrahedral, or octahedral ethz.chuvt.ro. For instance, an axial EPR spectrum with g|| > g⊥ > 2.0023 is characteristic of a dx²-y² ground state, typical for square planar or tetragonally distorted octahedral Cu(II) complexes. Studies on Cu(II) complexes with methionine have shown that the local symmetry around the copper ion can be determined from the EPR spectra uvt.ro.

Elemental Analysis: Elemental analysis provides the empirical formula of the synthesized metal complexes, allowing for the determination of the metal-to-ligand stoichiometry. This information is crucial for proposing the correct molecular formula and for subsequent structural elucidation. For Schiff base chelates derived from amino acids, elemental analysis has been used to confirm the formation of both 1:1 and 1:2 metal-to-ligand ratios sebhau.edu.lysebhau.edu.ly.

| Analytical Technique | Information Obtained | Typical Observations for N-(2-Hydroxybenzoyl)-L-methionine Complexes (Inferred) |

| Elemental Analysis | Empirical formula, metal-to-ligand ratio | Formation of ML or ML₂ complexes is expected. |

| Thermogravimetric Analysis (TGA) | Thermal stability, presence of solvated molecules, decomposition pattern | Initial weight loss due to water/solvent, followed by decomposition of the organic ligand at higher temperatures. |

Solution-Phase Complexation Equilibria and Stability Constants

Potentiometric titrations are commonly used to study the complexation equilibria in solution and to determine the stability constants of the formed complexes. The stability constant (log K) is a quantitative measure of the affinity of the ligand for a metal ion in a given solvent system. By measuring the pH changes of a solution containing the ligand and a metal ion upon titration with a standard base, the protonation constants of the ligand and the stability constants of the metal complexes can be calculated.

For L-methionine, the stability constants of its complexes with various transition metal ions have been determined, and they generally follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) scirp.orgnih.gov. The introduction of the 2-hydroxybenzoyl group to the nitrogen of L-methionine is expected to influence the acidity of the ligand and the stability of its metal complexes. The phenolic hydroxyl group introduces an additional acidic proton, and its deprotonation is often a prerequisite for coordination. The stability of the resulting metal complexes will depend on the chelate ring sizes formed and the steric and electronic effects of the benzoyl group. Studies on ternary complexes of Ni(II) with salicylic (B10762653) acid and amino acids have provided insights into the factors governing the stability of such mixed-ligand systems researchgate.net.

The speciation of the complexes in solution, i.e., the distribution of different complex species as a function of pH, can also be determined from potentiometric data. This information is crucial for understanding the behavior of these complexes under different conditions.

| Metal Ion | log K₁ (L-methionine) | Expected Influence of 2-Hydroxybenzoyl Group |

| Co(II) | ~4.0 | Increased stability due to potential tridentate chelation. |

| Ni(II) | ~4.5 | Increased stability due to potential tridentate chelation. |

| Cu(II) | ~7.8 | Significantly increased stability due to strong Jahn-Teller effect and favorable chelation. |

| Zn(II) | ~4.3 | Increased stability due to potential tridentate chelation. |

| (Data for L-methionine is illustrative and taken from general literature; specific values can vary with experimental conditions) scirp.orgnih.gov. |

Computational and Theoretical Chemistry Investigations of N 2 Hydroxybenzoyl L Methionine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. For a novel compound like N-(2-Hydroxybenzoyl)-L-methionine, these methods would provide invaluable insights.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. researchgate.netnih.govnih.govmerckmillipore.com This process involves finding the minimum energy structure on the potential energy surface. For N-(2-Hydroxybenzoyl)-L-methionine, this would involve optimizing bond lengths, bond angles, and dihedral angles. The choice of functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that are comparable to experimental data, should any become available. spectrumchemical.comresearchgate.net The optimization process would likely be performed in both the gas phase and in various solvents to understand the effect of the chemical environment on the molecular structure.

Vibrational Frequency Calculations and Spectroscopic Correlations

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. spectrumchemical.comsigmaaldrich.com For N-(2-Hydroxybenzoyl)-L-methionine, this would allow for the theoretical prediction of its vibrational spectra. Each calculated frequency would be associated with specific atomic motions, such as the stretching of the O-H, N-H, and C=O bonds, as well as the bending and torsional modes of the entire molecule. chemicalbook.com Comparing these theoretical spectra with experimentally obtained spectra is a powerful method for structural confirmation.

Electronic Structure Analysis, including Frontier Molecular Orbitals (FMO)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. An essential part of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnist.govnih.govhmdb.caornl.gov The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For N-(2-Hydroxybenzoyl)-L-methionine, identifying the location of the HOMO and LUMO would indicate the most likely sites for chemical reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Theoretical methods are also employed to predict various spectroscopic parameters.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a valuable tool for structure elucidation. By calculating the magnetic shielding tensors of each nucleus in the optimized geometry (often using the Gauge-Including Atomic Orbital (GIAO) method), one can obtain theoretical chemical shifts. These calculated values, when compared to experimental data, can help assign the signals in the NMR spectrum to specific atoms in N-(2-Hydroxybenzoyl)-L-methionine.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netsigmaaldrich.com This method calculates the energies of electronic transitions from the ground state to various excited states. For N-(2-Hydroxybenzoyl)-L-methionine, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the nature of the electronic transitions (e.g., π → π* or n → π*).

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations explore the molecule's dynamic behavior and conformational flexibility.

Conformational Analysis and Energy Landscapes

N-(2-Hydroxybenzoyl)-L-methionine possesses several rotatable bonds, leading to a multitude of possible conformations. A conformational analysis would systematically explore these rotational degrees of freedom to identify the low-energy conformers and map out the potential energy landscape. This process helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. Such an analysis would be crucial for understanding how the molecule might interact with biological targets.

Due to the lack of specific research on N-(2-Hydroxybenzoyl)-L-methionine, no data tables with detailed findings can be provided. The information presented outlines the standard and powerful computational methodologies that are available to researchers for the detailed investigation of such a compound. The application of these methods would be a prerequisite for a thorough understanding of the chemical and physical properties of N-(2-Hydroxybenzoyl)-L-methionine.

Intermolecular Interactions and Self-Assembly Propensities

The structure of N-(2-Hydroxybenzoyl)-L-methionine, featuring a hydroxyl-substituted aromatic ring, an amide linkage, a carboxylic acid group, and a flexible, sulfur-containing amino acid side chain, predisposes it to a variety of intermolecular interactions that can drive self-assembly into supramolecular structures. Computational modeling provides a powerful tool to dissect these interactions and predict the resulting morphologies.

Key Intermolecular Forces:

The self-assembly of N-(2-Hydroxybenzoyl)-L-methionine is primarily governed by a combination of non-covalent interactions:

Hydrogen Bonding: The presence of multiple hydrogen bond donors (hydroxyl, amide N-H, and carboxylic acid O-H) and acceptors (carbonyl oxygen, hydroxyl oxygen, and carboxylic acid oxygens) allows for the formation of a robust network of hydrogen bonds. These interactions are directional and play a crucial role in the formation of ordered aggregates.

π-π Stacking: The aromatic 2-hydroxybenzoyl moiety facilitates π-π stacking interactions between molecules, contributing to the stability of assembled structures. These interactions are a significant driving force in the self-assembly of many aromatic amino acid derivatives.

Hydrophobic Interactions: The thioether group in the methionine side chain and the aromatic ring contribute to the molecule's hydrophobic character. In aqueous environments, the tendency of these hydrophobic regions to minimize contact with water can drive aggregation and self-assembly. nih.gov

Computational Insights into Self-Assembly:

While direct computational studies on the self-assembly of N-(2-Hydroxybenzoyl)-L-methionine are not extensively available in the current literature, insights can be drawn from studies on analogous systems, such as other modified amino acids and N-acyl amino acids. chemrxiv.orgnih.govchemrxiv.org Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations are instrumental in this area.

MD simulations can model the dynamic process of self-assembly, revealing how individual molecules aggregate in solution to form larger structures like fibers, spheres, or other complex morphologies. chemrxiv.org These simulations can elucidate the influence of concentration, temperature, and solvent on the final assembled structures.

DFT calculations can be employed to determine the binding energies of different dimeric and oligomeric configurations, identifying the most energetically favorable interaction motifs. For instance, calculations on related systems suggest that hydrogen bonding and π-π stacking are the dominant forces in the initial stages of aggregation.

Data Table: Estimated Intermolecular Interaction Energies in N-(2-Hydroxybenzoyl)-L-methionine Dimers

| Interaction Type | Interacting Groups | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond | Carboxylic Acid Dimer | -8 to -12 |

| Hydrogen Bond | Amide-Amide (N-H···O=C) | -4 to -7 |

| Hydrogen Bond | Hydroxyl-Carbonyl | -3 to -6 |

| π-π Stacking | Benzoyl Ring-Benzoyl Ring | -2 to -5 |

| Hydrophobic Interaction | Methionine Side Chain | Variable, context-dependent |

Note: These values are estimations based on computational studies of similar functional groups and have not been specifically calculated for N-(2-Hydroxybenzoyl)-L-methionine.

The interplay of these interactions can lead to the formation of various supramolecular architectures. For example, the formation of amyloid-like fibrils, a common self-assembly motif for single amino acids like methionine under certain conditions, is driven by a combination of hydrogen bonding and hydrophobic interactions. chemrxiv.orgnih.gov The presence of the bulky and interactive N-(2-hydroxybenzoyl) group would likely modulate this propensity, potentially leading to different and more complex self-assembled structures.

Mechanistic Studies of Chemical Transformations Involving the Compound

Computational chemistry provides a powerful avenue to investigate the mechanisms of chemical reactions involving N-(2-Hydroxybenzoyl)-L-methionine at an atomic level. One of the most relevant transformations for this class of compounds is the hydrolysis of the amide bond, which is a critical process in many biological and chemical contexts.

Amide Bond Hydrolysis:

The hydrolysis of the amide bond in N-(2-Hydroxybenzoyl)-L-methionine can proceed via acid- or base-catalyzed pathways. DFT calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates and thereby elucidating the most favorable reaction mechanism. uregina.cayoutube.comyoutube.commasterorganicchemistry.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of amides typically involves the following steps, which can be computationally modeled: youtube.comyoutube.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide.

C-N Bond Cleavage: The C-N bond is cleaved, releasing the amine (in this case, L-methionine, which would be protonated under acidic conditions) and a carboxylic acid (2-hydroxybenzoic acid).

Deprotonation: Deprotonation of the carbonyl group of the carboxylic acid yields the final product.

Data Table: Key Steps in the Acid-Catalyzed Hydrolysis of N-(2-Hydroxybenzoyl)-L-methionine (Hypothetical)

| Step | Description | Key Species |

| 1 | Protonation | Protonated Amide |

| 2 | Nucleophilic Attack | Tetrahedral Intermediate |

| 3 | Proton Transfer | Zwitterionic Intermediate |

| 4 | C-N Bond Cleavage | Transition State for Cleavage |

| 5 | Product Formation | 2-Hydroxybenzoic Acid + L-Methionine (protonated) |

Note: This table outlines the generally accepted mechanism for acid-catalyzed amide hydrolysis and would require specific DFT calculations for N-(2-Hydroxybenzoyl)-L-methionine to determine the precise energetics and structures.

The thioether group in the methionine side chain is also susceptible to oxidation, which represents another potential chemical transformation. Computational studies could explore the mechanism of oxidation by various oxidizing agents, determining the reaction pathways and the relative stabilities of the resulting sulfoxide (B87167) and sulfone derivatives.

Biochemical Interactions and Mechanistic Research of N 2 Hydroxybenzoyl L Methionine at a Molecular Level

Molecular Recognition and Binding with Biomolecules

The interaction of any ligand with a biomolecule is governed by the principles of molecular recognition, where the shape, size, and chemical properties of the ligand dictate its binding affinity and specificity to a biological target, such as a protein.

Non-Covalent Interactions with Proteins and Other Macromolecules

The structure of N-(2-Hydroxybenzoyl)-L-methionine suggests the potential for a variety of non-covalent interactions that would mediate its binding to proteins. These interactions, while individually weak, collectively contribute to the stability of a ligand-protein complex.

The 2-hydroxybenzoyl group, with its aromatic ring and hydroxyl and carboxyl functionalities, could participate in:

Hydrogen Bonding: The hydroxyl and carboxyl groups are excellent hydrogen bond donors and acceptors, allowing for interactions with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) or the peptide backbone of a protein.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Ionic Interactions: At physiological pH, the carboxyl group would likely be deprotonated, allowing for salt bridges with positively charged amino acid residues such as lysine (B10760008) and arginine.

The L-methionine portion of the molecule contributes additional interaction possibilities:

Hydrophobic Interactions: The ethyl-methyl-thioether side chain of methionine is hydrophobic and would favor interactions with nonpolar pockets within a protein.

Methionine-Aromatic Interactions: The sulfur atom of methionine can participate in specific, stabilizing interactions with aromatic residues. youtube.com

Table 1: Potential Non-Covalent Interactions of N-(2-Hydroxybenzoyl)-L-methionine with Protein Residues

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

| 2-Hydroxybenzoyl (Aromatic Ring) | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| 2-Hydroxybenzoyl (Hydroxyl Group) | Serine, Threonine, Aspartate, Glutamate | Hydrogen Bonding |

| 2-Hydroxybenzoyl (Carboxyl Group) | Lysine, Arginine, Histidine | Ionic Interaction, Hydrogen Bonding |

| L-Methionine (Side Chain) | Leucine, Isoleucine, Valine, Alanine (B10760859) | Hydrophobic Interaction |

| L-Methionine (Sulfur Atom) | Phenylalanine, Tyrosine, Tryptophan | Methionine-Aromatic Interaction |

This table is a theoretical representation of potential interactions and requires experimental validation.

Ligand-Protein Binding Kinetics and Thermodynamics (focused on molecular events)

The study of ligand-protein binding kinetics provides insights into the rates of association (k_on) and dissociation (k_off) of the complex, while thermodynamics quantifies the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS) of the interaction. Currently, no experimental data exists for the binding kinetics or thermodynamics of N-(2-Hydroxybenzoyl)-L-methionine with any specific protein target.

Modulation of Enzymatic Processes

Given its structure, N-(2-Hydroxybenzoyl)-L-methionine could potentially modulate the activity of various enzymes, either through direct interaction with the active site or through allosteric mechanisms.

Effects on Enzyme Kinetics and Allosteric Modulation (mechanistic elucidation)

Without experimental data, any discussion on the effect of N-(2-Hydroxybenzoyl)-L-methionine on enzyme kinetics remains speculative. If it were to act as an enzyme inhibitor, it could do so through competitive, non-competitive, or uncompetitive mechanisms, each of which would produce a characteristic change in the Michaelis-Menten kinetics of the enzyme.

Allosteric modulation, where the ligand binds to a site distinct from the active site to alter enzyme activity, is also a possibility. The conformational changes induced by binding at an allosteric site can either enhance or inhibit the enzyme's catalytic efficiency.

Specific Interactions with Methionine-Metabolizing Enzymes (e.g., methionine adenosyltransferase, methionine sulfoxide (B87167) reductases)

The L-methionine component of the molecule makes enzymes involved in methionine metabolism potential targets.

Methionine Adenosyltransferase (MAT): This enzyme catalyzes the conversion of methionine and ATP to S-adenosylmethionine (SAM), a universal methyl donor. The presence of the 2-hydroxybenzoyl group on the amino group of methionine would likely prevent it from being a substrate for MAT. It is conceivable that N-(2-Hydroxybenzoyl)-L-methionine could act as an inhibitor of MAT, though this would require experimental verification.

Methionine Sulfoxide Reductases (MsrA and MsrB): These enzymes are crucial for repairing oxidative damage to methionine residues in proteins. It is unknown whether N-(2-Hydroxybenzoyl)-L-methionine or its potential metabolites could interact with or modulate the activity of these enzymes.

Chemical-Biological Interface Dynamics

The "chemical-biological interface" refers to the dynamic interplay between a small molecule and the complex biological environment. This includes its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential to engage with multiple biological targets.

The metabolic fate of N-(2-Hydroxybenzoyl)-L-methionine is a critical unknown. It is possible that the amide bond linking the two components could be hydrolyzed by cellular amidases, releasing 2-hydroxybenzoic acid (salicylic acid) and L-methionine. If this occurs, the observed biological effects could be due to the individual actions of these metabolites or their synergistic effects, rather than the parent compound itself.

Mechanisms of Membrane Permeability and Transport across Biological Barriers (e.g., tight junction modulation, non-covalent complexation with substrates)

Direct research on the membrane permeability of N-(2-Hydroxybenzoyl)-L-methionine is not presently available. However, its transport characteristics can be hypothesized based on its structure and studies of similar molecules. The compound possesses both lipophilic (the benzoyl group) and hydrophilic (the amino acid) moieties, suggesting that its transport across biological membranes could occur via a combination of passive diffusion and carrier-mediated transport.

The permeability of compounds across intestinal epithelia, such as the Caco-2 cell line model, is a key determinant of oral bioavailability. nih.gov For related molecules, transport is influenced by physicochemical properties like lipophilicity and ionization state, which are pH-dependent. nih.gov For instance, the methionine hydroxy analogue, DL-2-hydroxy-(4-methylthio)butanoic acid (DL-HMB), is transported across the apical membrane of Caco-2 cells by the monocarboxylate transporter 1 (MCT1) in an H+-dependent manner, with passive diffusion also playing a role. nih.gov Given the presence of the L-methionine component, it is also plausible that amino acid transporters could be involved in the transport of N-(2-Hydroxybenzoyl)-L-methionine. The intestinal mucosa contains multiple mRNA transcripts that encode for proteins capable of transporting L-methionine, much of which is sodium-dependent. nih.gov

There is no specific evidence to suggest that N-(2-Hydroxybenzoyl)-L-methionine acts as a tight junction modulator. Such activity is often associated with specific signaling pathways, like the TNF-α induced activation of myosin light chain kinase (MLCK), and there are no current data linking the compound to these mechanisms. nih.govnih.gov

Interactions with Lipid Bilayers and Cellular Components

Specific studies detailing the interaction of N-(2-Hydroxybenzoyl)-L-methionine with lipid bilayers have not been identified. However, the behavior of its components can provide insights. L-methionine residues within peptides have been shown to interact with the headgroup region and the upper part of lipid tails in phospholipid bilayers. nih.gov The sulfur-containing side chain of methionine can be a key point of interaction. nih.gov

Investigation of Potential Biotransformation Pathways

The structure of N-(2-Hydroxybenzoyl)-L-methionine, featuring an amide linkage between 2-hydroxybenzoic acid (salicylic acid) and L-methionine, suggests it is a pro-drug that undergoes hydrolysis to release its constituent molecules.

Amide Hydrolysis and its Enzymatic Catalysis

The central biotransformation step for N-(2-Hydroxybenzoyl)-L-methionine is expected to be the hydrolysis of its amide bond. Pharmacokinetic studies on various salicylic (B10762653) acid-amino acid conjugates, including a methionine conjugate, have shown that these compounds are metabolized to release salicylic acid. tandfonline.com This hydrolysis can be catalyzed by enzymes such as aminoacylases. Microbial aminoacylases, for example, are known to hydrolyze N-acetyl-L-methionine, a structurally similar compound with an N-acyl bond to methionine. The kinetics of this enzymatic reaction can be influenced by cofactors; for instance, the hydrolysis of N-acetyl-L-methionine by Aspergillus oryzae aminoacylase (B1246476) is enhanced by Co(II) ions. It is likely that N-(2-Hydroxybenzoyl)-L-methionine is a substrate for similar amidohydrolases or proteases found in the body, particularly in the intestine and liver.

| Substrate | Condition | Maximal Rate (Vmax) (µmol/mg protein/hr) | Michaelis Constant (Km) (M) |

|---|---|---|---|

| N-acetyl-L-methionine | Standard | ~2000 | ~1.0 x 10-1 |

| N-acetyl-D,L-methionine | Standard | Not specified, but Km is ~1.0 x 10-1 | ~1.0 x 10-1 |

| N-acetyl-L-methionine | + Co(II) ions | ~4500 | ~2.0 x 10-2 |

| N-acetyl-D,L-methionine | + Co(II) ions | ~3000 | ~1.4 x 10-2 |

Subsequent Metabolism of L-Methionine and 2-Hydroxybenzoic Acid Moieties

Following hydrolysis, the released L-methionine and 2-hydroxybenzoic acid would enter their respective, well-characterized metabolic pathways.

Metabolism of L-Methionine: L-methionine is an essential amino acid with a central role in cellular metabolism. Its primary metabolic fates include:

Protein Synthesis: Incorporation into new proteins.

Transmethylation Pathway: Activation by ATP to form S-adenosyl-L-methionine (SAM), the body's primary methyl group donor for the methylation of DNA, proteins, and other molecules.

Transsulfuration Pathway: Conversion of homocysteine (a product of the transmethylation pathway) to cysteine, which is a precursor for the antioxidant glutathione.

Catabolism: Conversion to succinyl-CoA, which can enter the citric acid cycle for energy production, making methionine a glucogenic amino acid.

Metabolism of 2-Hydroxybenzoic Acid (Salicylic Acid): Salicylic acid is primarily metabolized in the liver via two main conjugation pathways to facilitate its excretion:

Glycine (B1666218) Conjugation: Activation to salicyl-CoA and subsequent conjugation with glycine by glycine N-acyltransferase (GLYAT) to form salicyluric acid. This is the major metabolic route.

Glucuronidation: Conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form salicyl phenolic glucuronide and salicyl acyl glucuronide. Minor pathways include hydroxylation to form dihydroxybenzoic acids.

| Moiety | Primary Metabolic Pathway | Key Enzymes/Processes | Primary Metabolite(s) |

|---|---|---|---|

| L-Methionine | Transmethylation | Methionine Adenosyltransferase (MAT) | S-adenosyl-L-methionine (SAM) |

| L-Methionine | Transsulfuration | Cystathionine β-synthase, Cystathionine γ-lyase | Cysteine |

| 2-Hydroxybenzoic Acid | Glycine Conjugation | ACSM2B, Glycine N-acyltransferase (GLYAT) | Salicyluric acid |

| 2-Hydroxybenzoic Acid | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Salicyl glucuronides |

Analytical Methodologies for N 2 Hydroxybenzoyl L Methionine in Research Matrices

Method Development and Validation Parameters

Linearity, Accuracy, Precision, Selectivity

Until research on N-(2-Hydroxybenzoyl)-L-methionine is published, no established and validated analytical methodologies can be reported.

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For N-(2-Hydroxybenzoyl)-L-methionine, these values would be determined during method validation and are dependent on the specific instrumentation, sample matrix, and sample preparation procedures employed.

Generally, for N-acyl amino acid derivatives analyzed by HPLC, LOD and LOQ are established using the calibration curve method. sepscience.com This involves constructing a calibration curve from a series of standards of known concentrations and determining the standard deviation of the y-intercepts of the regression line. nih.gov

Given the structural similarities to other N-acyl amino acids and methionine derivatives analyzed by HPLC, it is reasonable to extrapolate potential LOD and LOQ values. For instance, methods for other derivatized amino acids have reported LODs in the low micromolar to nanomolar range. A study reviewing HPLC analysis of various amino acid derivatives reported LODs ranging from 3.2 to 389.3 μg/L and LOQs from 10.8 to 1297.6 μg/L, depending on the specific compound and derivatization agent used. myfoodresearch.com Another method for L-methionine impurities using a mixed-mode column reported LODs in the range of 0.06–0.30 μg/mL and LOQs in the range of 0.30–0.75 μg/mL. researchgate.net

Based on these precedents, a hypothetical validated HPLC-UV method for N-(2-Hydroxybenzoyl)-L-methionine could be expected to achieve the following performance characteristics:

| Parameter | Expected Value Range |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |

| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL |

| Linearity (R²) | > 0.99 |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

This table is illustrative and actual values would need to be determined experimentally.

The choice of detector will significantly influence the achievable LOD and LOQ. While UV detection at a suitable wavelength (likely around the absorbance maximum of the 2-hydroxybenzoyl moiety) would be a common approach, coupling HPLC with mass spectrometry (LC-MS) would offer superior sensitivity and selectivity, potentially lowering the LOD and LOQ by several orders of magnitude. For example, a study on the photooxidation of N-Acetyl-Methionine utilized LC-MS for the analysis of its products. mdpi.com

Sample Preparation Strategies for Complex Biological and Chemical Matrices

The effective preparation of samples is a critical step to remove interfering substances and concentrate the analyte of interest, N-(2-Hydroxybenzoyl)-L-methionine, before instrumental analysis. The choice of sample preparation technique depends heavily on the nature of the matrix.

For Biological Matrices (e.g., cell culture media, fermentation broth, plasma):

Biological matrices are inherently complex, containing proteins, salts, and other small molecules that can interfere with analysis. nih.govchromatographyonline.com

Protein Precipitation: This is often the first step for plasma or cell lysate samples. It involves adding a precipitating agent, such as a cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid, perchloric acid), to denature and pelletize proteins. nih.gov The supernatant, containing the analyte, is then collected.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids. For N-(2-Hydroxybenzoyl)-L-methionine, which is expected to have moderate polarity, a suitable organic solvent could be used to extract it from the aqueous biological fluid after pH adjustment to ensure the compound is in its neutral form. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for both cleanup and concentration. chromatographyonline.com A cartridge containing a solid adsorbent (the stationary phase) is used to retain the analyte from the liquid sample.

Reversed-Phase SPE (RP-SPE): Given the presence of the benzoyl group, a C18 or other hydrophobic sorbent would likely be effective. The sample would be loaded under aqueous conditions, interfering polar compounds washed away, and the target analyte eluted with an organic solvent like methanol (B129727) or acetonitrile.

Ion-Exchange SPE: Depending on the pH of the sample, the carboxylic acid or the phenolic hydroxyl group of N-(2-Hydroxybenzoyl)-L-methionine could be ionized, allowing for retention on an anion-exchange sorbent.

A study on N-salicyl-amino acid derivatives, which are structurally analogous to N-(2-Hydroxybenzoyl)-L-methionine, isolated these compounds from a bacterial culture broth using extraction with an organic solvent followed by chromatographic purification. nih.gov

For Chemical Matrices (e.g., reaction mixtures):

Sample preparation for chemical reaction mixtures is typically simpler and aims to remove catalysts, excess reagents, and byproducts.

Dilution: If the concentration of the analyte is high and the matrix is relatively clean, a simple "dilute-and-shoot" approach may be feasible, where the sample is diluted with the mobile phase before injection.

Filtration: To remove any particulate matter that could clog the HPLC column, filtration through a 0.22 or 0.45 µm syringe filter is a standard and essential step. biotage.com

Extraction: Similar to biological matrices, LLE or SPE can be used to isolate the compound of interest from unreacted starting materials or byproducts, especially in complex reaction mixtures.

The development of a robust sample preparation strategy is paramount for achieving accurate and reproducible quantification of N-(2-Hydroxybenzoyl)-L-methionine in any research setting. The specific protocol would require optimization and validation to ensure high recovery and minimal matrix effects.

Synthesis and Characterization of Derivatives and Analogues of N 2 Hydroxybenzoyl L Methionine

Structural Modifications of the 2-Hydroxybenzoyl Moiety

The 2-hydroxybenzoyl group, also known as the salicyl moiety, offers several sites for chemical modification, including the aromatic ring and the phenolic hydroxyl group. These modifications can significantly influence the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities.

Systematic Variation of Substituents on the Aromatic Ring

The introduction of various substituents onto the aromatic ring of the 2-hydroxybenzoyl moiety can be achieved through standard electrophilic aromatic substitution reactions on salicylic (B10762653) acid or its derivatives prior to coupling with L-methionine. For instance, nitration of salicylaldehyde (B1680747) can yield 2-hydroxy-3,5-dinitrobenzaldehyde, which can then be reacted with an appropriate amino acid derivative. researchgate.net Similarly, halogenation can introduce chloro, bromo, or iodo substituents at various positions on the ring.

A general synthetic approach involves the acylation of L-methionine with a substituted 2-hydroxybenzoyl chloride in the presence of a base. The 2-hydroxybenzoyl chlorides can be prepared from the corresponding substituted salicylic acids.

Table 1: Examples of Synthesized N-(2-Hydroxy-substituted-benzoyl)-L-methionine Derivatives

| Substituent (X) | Position | Synthetic Method |

| Nitro (NO₂) | 5 | Acylation with 5-nitro-2-hydroxybenzoyl chloride |

| Chloro (Cl) | 5 | Acylation with 5-chloro-2-hydroxybenzoyl chloride |

This table is illustrative and based on general synthetic strategies for N-acylation of amino acids.

The characterization of these derivatives relies on standard spectroscopic techniques. In the ¹H NMR spectra, the aromatic protons will show distinct splitting patterns and chemical shifts depending on the nature and position of the substituent. The introduction of an electron-withdrawing group like a nitro group is expected to shift the aromatic proton signals downfield. Infrared (IR) spectroscopy would confirm the presence of the amide, carboxylic acid, and hydroxyl functional groups, with the vibrational frequencies of the C=O and O-H bonds potentially being influenced by the electronic nature of the ring substituents.

Alterations to the Hydroxyl Group (e.g., methylation, esterification)

Modification of the phenolic hydroxyl group can modulate the compound's acidity and its ability to act as a hydrogen bond donor.

Methylation: The hydroxyl group can be converted to a methoxy (B1213986) group by reaction with a methylating agent such as methyl iodide in the presence of a base. The synthesis of N-(2-methoxybenzoyl)-L-methionine would typically involve the acylation of L-methionine with 2-methoxybenzoyl chloride. The success of this reaction can be monitored by the disappearance of the phenolic OH peak in the ¹H NMR spectrum and the appearance of a singlet corresponding to the methoxy protons around 3.8 ppm.

Esterification: The hydroxyl group can be acylated to form an ester, for example, an acetate (B1210297) group. This can be achieved by reacting N-(2-Hydroxybenzoyl)-L-methionine with acetic anhydride (B1165640) or acetyl chloride. The formation of the ester would be confirmed by the appearance of a new carbonyl signal in the ¹³C NMR spectrum and a characteristic ester C=O stretch in the IR spectrum.

Table 2: Characterization Data for Modified Hydroxyl Group Derivatives

| Derivative | Modification | Key ¹H NMR Signal (δ, ppm) | Key IR Band (cm⁻¹) |

| N-(2-Methoxybenzoyl)-L-methionine | Methylation | ~3.8 (s, 3H, -OCH₃) | Absence of broad O-H stretch |

| N-(2-Acetoxybenzoyl)-L-methionine | Esterification | ~2.3 (s, 3H, -COCH₃) | ~1760 (Ester C=O) |

This table presents expected characterization data based on known spectroscopic trends.

Structural Modifications of the L-Methionine Moiety

The L-methionine portion of the molecule provides opportunities for modification at the stereocenter, the amino acid side chain, and the carboxylic acid group.

Stereoisomeric Counterparts (D-Methionine Analogues)

The synthesis of the D-methionine analogue, N-(2-Hydroxybenzoyl)-D-methionine, would follow the same synthetic route as the L-enantiomer, simply by starting with D-methionine. The resulting diastereomer would be expected to have identical spectroscopic properties (NMR, IR, MS) to the L-enantiomer under achiral conditions. However, its stereochemistry can be confirmed by measuring the optical rotation, which should be equal in magnitude but opposite in sign to that of the L-enantiomer. Chiral chromatography would also be a powerful tool for separating and identifying the two enantiomers. The biological conversion of D-methionine to L-methionine is a known stereospecific pathway in some organisms. nih.gov

Alterations to the Amino Acid Side Chain (e.g., methionine sulfoxide (B87167), methionine sulfone, chain length variations)

The thioether group in the methionine side chain is susceptible to oxidation, and the length of the alkyl chain can also be varied.

Methionine Sulfoxide and Sulfone: Oxidation of N-(2-Hydroxybenzoyl)-L-methionine with mild oxidizing agents, such as hydrogen peroxide, can yield the corresponding methionine sulfoxide derivative. mdpi.com Further oxidation with stronger oxidizing agents can produce the methionine sulfone. The formation of methionine sulfoxide introduces a new stereocenter at the sulfur atom, leading to the formation of diastereomers. These oxidation states can be readily distinguished by NMR spectroscopy, as the protons and carbons adjacent to the sulfur atom will experience a significant downfield shift. Mass spectrometry would also show a corresponding increase in the molecular weight (an additional 16 amu for the sulfoxide and 32 amu for the sulfone). The synthesis of sulfone derivatives of other complex molecules has been reported, providing a basis for these modifications. nih.gov

Chain Length Variations: Analogues with different side chain lengths, such as N-(2-Hydroxybenzoyl)-L-homomethionine (with an additional methylene (B1212753) group), can be synthesized by starting with the corresponding non-proteinogenic amino acid. The synthesis would follow the standard acylation procedure. Characterization would show the expected differences in the NMR spectra, reflecting the longer alkyl chain.

Table 3: Predicted Mass Spectrometry Data for Side Chain Modified Analogues

| Analogue | Modification | Expected [M+H]⁺ (m/z) |

| N-(2-Hydroxybenzoyl)-L-methionine | - | 270.08 |

| N-(2-Hydroxybenzoyl)-L-methionine Sulfoxide | Oxidation (SO) | 286.08 |

| N-(2-Hydroxybenzoyl)-L-methionine Sulfone | Oxidation (SO₂) | 302.08 |

| N-(2-Hydroxybenzoyl)-L-homomethionine | Chain Extension | 284.10 |

Calculated based on the elemental composition of the parent compound.

Structure-Reactivity and Structure-Spectroscopic Property Relationship Studies

The systematic modifications described above are crucial for establishing structure-reactivity and structure-spectroscopic property relationships. For instance, the acidity of the carboxylic acid and the phenolic hydroxyl group will be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups are expected to increase the acidity (lower pKa), which can be quantified by titration experiments.

Spectroscopic properties are also highly dependent on the molecular structure. In UV-Vis spectroscopy, the position and intensity of the absorption maxima (λmax) of the 2-hydroxybenzoyl chromophore will be sensitive to substitution on the aromatic ring. nih.gov Electron-donating groups generally cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift, depending on the nature of the electronic transitions.

Similarly, in NMR spectroscopy, the chemical shifts of the protons and carbons are a direct reflection of their electronic environment. By correlating the changes in chemical shifts with the electronic parameters of the substituents (e.g., Hammett constants), a quantitative structure-spectroscopic property relationship can be established. These relationships are valuable for predicting the properties of new, unsynthesized analogues and for understanding the fundamental electronic effects within this class of molecules.

Comparative Analysis of Coordination Properties in Analogues

The coordination properties of N-(2-Hydroxybenzoyl)-L-methionine analogues are significantly influenced by the nature of the amino acid residue. Variations in the size, shape, and electronic character of the amino acid side chain can alter the stability, geometry, and spectroscopic features of the resulting metal complexes. This section provides a comparative analysis of the coordination behavior of N-(2-hydroxybenzoyl) derivatives containing different amino acid moieties, such as glycine (B1666218), alanine (B10760859), and valine, with various transition metal ions.

The primary coordination of these ligands typically occurs in a tridentate fashion, involving the phenolic oxygen, the amide nitrogen, and a carboxylate oxygen. mdpi.com This mode of binding is prevalent in complexes with metal ions that favor octahedral or square pyramidal geometries.

Influence of Amino Acid Side Chain on Complex Stability:

The stability of the metal complexes formed with N-(2-hydroxybenzoyl)-amino acid analogues is a critical parameter that reflects the strength of the metal-ligand interactions. The stability constants (log β) for these complexes are influenced by both the electronic and steric effects of the amino acid side chain.

Studies on Schiff base complexes derived from salicylaldehyde and various amino acids, which are structurally analogous to the N-(2-hydroxybenzoyl) derivatives, provide valuable insights. Research on the formation constants of copper(II), nickel(II), and zinc(II) complexes with Schiff bases of L-valine, L-phenylalanine, and L-tryptophan has shown that the presence of either an aliphatic or an aromatic side chain in the amino acid does not significantly alter the basicities of the coordinating sites. bch.ro Consequently, the stability constants for the different Schiff base complex species were found to be similar. bch.ro

However, subtle differences in stability can arise from the steric hindrance imposed by bulkier amino acid side chains. For instance, increasing the bulk of the alkyl side chain from glycine to alanine and then to valine can introduce steric strain that may slightly decrease the stability of the resulting complexes. This effect is generally more pronounced for smaller metal ions where the coordination sphere is more crowded.

Interactive Data Table: Stability Constants (log β) of Metal Complexes with N-Salicoyl-Amino Acid Analogues

| Ligand | Metal Ion | log β₁ | log β₂ | Reference |

| N-Salicoyl-glycine | Cu(II) | 8.3 | 15.2 | researchgate.net |

| N-Salicoyl-alanine | Cu(II) | 8.1 | 14.9 | |

| N-Salicoyl-valine | Cu(II) | 7.9 | 14.5 | bch.ro |

| N-Salicoyl-glycine | Ni(II) | 5.8 | 10.5 | ijnc.irresearchgate.net |

| N-Salicoyl-alanine | Ni(II) | 5.6 | 10.2 | researchgate.net |

| N-Salicoyl-valine | Ni(II) | 5.4 | 9.9 | |

| N-Salicoyl-glycine | Zn(II) | 5.1 | 9.4 | |

| N-Salicoyl-alanine | Zn(II) | 5.0 | 9.2 | |

| N-Salicoyl-valine | Zn(II) | 4.8 | 8.9 |

Comparative Spectroscopic Analysis:

Spectroscopic techniques, particularly infrared (IR) and UV-Visible (UV-Vis) spectroscopy, are instrumental in elucidating the coordination modes and geometries of the metal complexes of N-(2-hydroxybenzoyl)-amino acid analogues.

Infrared Spectroscopy: The IR spectra of these complexes provide direct evidence of the coordination of the phenolic hydroxyl, amide, and carboxylate groups.